molecular formula C8H4Cl6 B13170329 Benzene, 1,3-dimethyl-, hexachloro deriv. CAS No. 63498-62-4

Benzene, 1,3-dimethyl-, hexachloro deriv.

Cat. No.: B13170329
CAS No.: 63498-62-4
M. Wt: 312.8 g/mol
InChI Key: FELFPQNGHZHHDD-UHFFFAOYSA-N
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Description

The compound "Benzene, hexachloro-" (CAS 118-74-1), commonly known as hexachlorobenzene (HCB), is a fully chlorinated aromatic hydrocarbon with the molecular formula C₆Cl₆. It is a crystalline solid at room temperature, historically used as a fungicide and industrial chemical. It is listed under the U.S. EPA’s Hazardous Waste Code U127 due to its carcinogenic and endocrine-disrupting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE typically involves the chlorination of m-xylene. The process requires specific conditions to ensure the selective chlorination at the desired positions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while reduction can yield partially dechlorinated compounds .

Scientific Research Applications

ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Key Properties of Hexachlorobenzene:

  • Molecular Weight : 284.78 g/mol
  • Melting Point : 230°C
  • Boiling Point : 322°C (sublimes)
  • Uses : Formerly used in agriculture, fireworks, and synthetic rubber production.
  • Hazards : Chronic exposure causes liver damage, porphyria, and developmental toxicity .

The following compounds are structurally or functionally related to HCB, including chlorinated benzenes, aliphatics, and methyl-substituted aromatics. Data are derived from regulatory lists, physicochemical studies, and chromatographic analyses in the provided evidence.

Table 1: Physicochemical and Regulatory Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Uses Hazard Code
Hexachlorobenzene 118-74-1 C₆Cl₆ 284.78 Fungicide, industrial chemical U127
Hexachloroethane 67-72-1 C₂Cl₆ 236.74 Metal degreaser, refrigerant U131
1,3-Dichlorobenzene 541-73-1 C₆H₄Cl₂ 147.00 Solvent, chemical intermediate
1,3-Dimethylbenzene (m-Xylene) 108-38-3 C₈H₁₀ 106.17 Industrial solvent
Hexachlorobutadiene 87-68-3 C₄Cl₆ 260.76 Rubber production, pesticide U128

Table 2: Chromatographic Retention Indices (GC)

Data from highlight retention behavior on different GC columns:

Compound Name Column Type Active Phase Retention Index (RI) Reference
Hexachlorobenzene Capillary DB-5 1020.06 Harangi, 2003
1,3-Dichlorobenzene Capillary HP-5 1022.5 Santiuste et al., 2003
1,3-Dimethylbenzene Capillary DB-Wax 1417.70 Gerbino et al., 1995

Key Findings:

Chlorination vs. Methylation: Chlorinated benzenes like HCB exhibit higher environmental persistence and toxicity compared to methyl-substituted analogs (e.g., m-xylene). Methyl groups reduce polarity, increasing volatility (m-xylene’s boiling point: 139°C vs. HCB’s 322°C) .

Regulatory Status: HCB and hexachloroethane are regulated under hazardous waste codes (U127 and U131, respectively) due to their carcinogenicity .

Chromatographic Behavior: HCB elutes later than less chlorinated benzenes (e.g., 1,3-dichlorobenzene) on non-polar GC columns (e.g., DB-5), reflecting its higher molecular weight and chlorine content .

Notes on Discrepancies and Limitations

  • This analysis assumes the intended compound is hexachlorobenzene (CAS 118-74-1), a well-studied chlorinated aromatic.
  • Data Conflicts: and contain conflicting CAS assignments (e.g., CAS 70-30-4 is listed as both a phenol derivative and benzene hexachloro-). Such discrepancies highlight the need for cross-referencing authoritative databases like NIST .

Biological Activity

Benzene, 1,3-dimethyl-, hexachloro deriv. (C8H4Cl6) is a chlorinated derivative of dimethylbenzene, commonly known for its industrial applications and potential biological activity. Understanding its biological effects is crucial due to its implications in environmental health and toxicology. This article reviews the compound's biological activity, including its toxicity, metabolic pathways, and potential therapeutic applications.

Benzene, 1,3-dimethyl-, hexachloro deriv. is characterized by its six chlorine atoms attached to a dimethyl-substituted benzene ring. Its structure contributes to its stability and lipophilicity, affecting its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of toxicity rather than therapeutic efficacy. Key areas of focus include:

  • Toxicity : Studies indicate that chlorinated benzenes can exhibit significant toxicity in various biological systems. Benzene itself is known to be a hematotoxic agent and a carcinogen, particularly associated with acute myeloid leukemia (AML) and myelodysplastic syndromes .
  • Metabolism : The metabolism of benzene derivatives typically involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage . The hexachloro derivative may also undergo similar metabolic pathways, resulting in toxic effects.
  • Environmental Impact : Due to its persistence in the environment and bioaccumulation potential, the compound poses risks to both human health and ecological systems.

Toxicological Studies

Research has demonstrated that exposure to chlorinated benzenes can lead to various adverse health effects:

  • Hematotoxicity : Chronic exposure has been linked to hematological disorders. Benzene exposure leads to alterations in blood cell counts and function due to its effects on bone marrow .
  • Carcinogenicity : Epidemiological studies have established a strong association between benzene exposure and increased risk of leukemia. The hexachloro derivative's potential carcinogenicity remains a subject of ongoing research .

Case Study 1: Occupational Exposure

A study assessed the health effects of workers exposed to benzene and its derivatives in industrial settings. Results indicated elevated rates of leukemia among those with high exposure levels. The study highlighted the importance of monitoring occupational exposure limits for chlorinated compounds .

Case Study 2: Environmental Assessment

Research conducted on contaminated sites revealed that chlorinated benzenes, including hexachloro derivatives, can persist in soil and water systems. Bioaccumulation studies showed significant concentrations in aquatic organisms, raising concerns about food chain impacts and human health risks through consumption.

Metabolic Pathways

The metabolism of benzene derivatives typically involves:

  • Oxidation : Initial oxidation by cytochrome P450 enzymes produces benzene oxide.
  • Rearrangement : Benzene oxide rearranges to phenol, which further metabolizes into catechol and hydroquinone.
  • Toxic Metabolites : These metabolites can form reactive oxygen species (ROS), leading to oxidative stress in target cells .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
HematotoxicityInduces bone marrow suppression
CarcinogenicityAssociated with increased risk of leukemia
Environmental PersistenceBioaccumulates in aquatic ecosystems
Metabolic ToxicityGenerates reactive metabolites causing oxidative stress

Properties

CAS No.

63498-62-4

Molecular Formula

C8H4Cl6

Molecular Weight

312.8 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(dichloromethyl)-6-methylbenzene

InChI

InChI=1S/C8H4Cl6/c1-2-4(9)3(8(13)14)6(11)7(12)5(2)10/h8H,1H3

InChI Key

FELFPQNGHZHHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(Cl)Cl)Cl

Origin of Product

United States

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